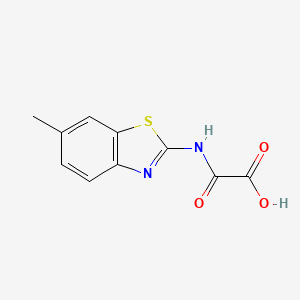

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-

Description

Properties

CAS No. |

104388-90-1 |

|---|---|

Molecular Formula |

C10H8N2O3S |

Molecular Weight |

236.25 g/mol |

IUPAC Name |

2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C10H8N2O3S/c1-5-2-3-6-7(4-5)16-10(11-6)12-8(13)9(14)15/h2-4H,1H3,(H,14,15)(H,11,12,13) |

InChI Key |

PMIFYOZRYILPEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, typically involves the condensation of 2-aminobenzenethiol with acetic acid derivatives. One common method is the reaction of 2-aminobenzenethiol with acetic anhydride under acidic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and recyclable catalysts, has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Hydrazide Condensation Reactions

The hydrazide group readily participates in condensation reactions with carbonyl compounds (aldehydes/ketones) to form hydrazones. These reactions typically occur under acidic conditions, such as sulfuric acid, and are exothermic.

| Reaction Type | Conditions | Products | Key Features |

|---|---|---|---|

| Hydrazine condensation | Acidic (e.g., H₂SO₄), heat | Corresponding hydrazone | Formation of stable C=N bonds |

Mechanism : The hydrazide’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton rearrangement and elimination of water yields the hydrazone.

Acylation of Hydrazide

The hydrazide group undergoes acylation with acylating agents (e.g., acetyl chloride, anhydrides) to form N-acyl derivatives. This reaction enhances stability and alters reactivity for downstream applications.

| Reaction Type | Conditions | Products | Key Features |

|---|---|---|---|

| Acylation | Basic (e.g., NaOH), room temp | N-acetylhydrazide derivative | Reduced nucleophilicity of hydrazide group |

Mechanism : The hydrazide’s amine reacts with the acyl electrophile, displacing the leaving group (e.g., Cl⁻) to form the acylated product.

Amide Hydrolysis

The amide bond (-CONH-) in the compound can hydrolyze under acidic or basic conditions to form a carboxylic acid and ammonia. This reaction is critical for modifying the compound’s solubility or reactivity.

| Reaction Type | Conditions | Products | Key Features |

|---|---|---|---|

| Acidic hydrolysis | HCl, heat | Carboxylic acid + NH₃ | Cleavage of amide bond |

| Basic hydrolysis | NaOH, heat | Carboxylate salt + NH₃ | Neutralizes acidic byproducts |

Benzothiazole Ring Reactions

The benzothiazole moiety may undergo electrophilic substitution, though its reactivity is moderated by the sulfur atom. Substituents like the methoxy group at position 6 can direct reactions to specific positions.

| Reaction Type | Conditions | Products | Key Features |

|---|---|---|---|

| Electrophilic substitution | Nitration, halogenation | Substituted benzothiazole | Limited due to electron-withdrawing effects |

Coordination Chemistry

The hydrazide group can act as a ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺). This property is exploited in synthesizing metal complexes for catalytic or biomedical applications.

| Reaction Type | Conditions | Products | Key Features |

|---|---|---|---|

| Metal coordination | Metal salts, pH control | Metal-hydrazide complexes | Tunable electronic properties |

Comparative Analysis of Functional Groups

| Functional Group | Reactivity Trends | Typical Reactions | Applications |

|---|---|---|---|

| Hydrazide (-NH-NH₂) | High nucleophilicity | Condensation, acylation | Pharmaceutical synthesis |

| Amide (-CONH-) | Moderate reactivity | Hydrolysis, amidation | Bioactive compound design |

| Benzothiazole ring | Low reactivity | Substitution, coordination | Biomedical targeting |

Research Findings and Implications

-

Pharmaceutical Relevance : The compound’s hydrazide and benzothiazole moieties suggest potential in drug discovery, particularly for targeting enzymes or receptors .

-

Synthetic Flexibility : Its functional groups enable modular synthesis, allowing precise modification for tailored biological activity .

-

Stability : Acylation enhances stability, reducing degradation in physiological conditions.

This compound’s reactivity profile underscores its utility in organic synthesis and medicinal chemistry, though specific experimental data (e.g., kinetic studies) may require further validation.

Scientific Research Applications

Therapeutic Applications

1. Aldose Reductase Inhibitor

One of the primary applications of acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, is its role as an aldose reductase inhibitor . This enzyme is crucial in the conversion of glucose to sorbitol, a process that can lead to complications in diabetic patients. The inhibition of aldose reductase helps prevent the accumulation of sorbitol in tissues, thereby mitigating conditions such as:

- Diabetic Cataracts : The compound has shown efficacy in preventing cataract formation by reducing sorbitol levels in the lens of the eye.

- Diabetic Retinopathy : By controlling sorbitol accumulation, it may also play a role in protecting retinal health.

- Diabetic Neuropathy : The compound's ability to inhibit sorbitol accumulation in peripheral nerves can help alleviate neuropathic symptoms associated with diabetes .

Research Findings

Case Studies and Experimental Data

Research has demonstrated the compound's effectiveness through various experimental models:

- Inhibition Studies : The compound has been tested for its ability to inhibit aldose reductase activity in vitro. Results indicated significant inhibition rates compared to control groups.

- Animal Models : Studies involving streptozotocin-induced diabetic rats showed that administration of this compound led to reduced sorbitol levels in both the sciatic nerve and lens, suggesting a protective effect against diabetic complications .

Mechanism of Action

The mechanism of action of acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

A. Benzothiazole Derivatives with Acetic Acid Moieties

2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid ():

- Structure : Features a benzoyl group at the 6-position and a 2-oxo-benzothiazole ring linked to acetic acid.

- Activity : Demonstrates analgesic activity comparable to aspirin (100 mg/kg dose) but lacks anti-inflammatory effects. Single-crystal X-ray diffraction confirms its planar geometry, which enhances binding to biological targets .

- Synthesis : Prepared via hydrolysis of methyl esters under basic conditions, followed by acidification .

2-Acetamidobenzo[d]thiazole-6-carboxylic acid ():

- Structure : Contains an acetamide group at the 2-position and a carboxylic acid at the 6-position.

- Synthesis : Involves sequential acetylation and hydrolysis steps, yielding the carboxylic acid with 98% efficiency under mild conditions .

B. Non-Benzothiazole Analogues

(2,6-Dimethylphenyl)aminoacetic Acid (): Structure: Substitutes benzothiazole with a dimethylphenyl group. Properties: Used in laboratory research; exhibits >98% purity and a molecular weight of 193.20 g/mol.

(Ethylamino)(oxo)acetic Acid (): Structure: A simpler analogue with an ethylamino group instead of benzothiazole.

Physicochemical and Reactivity Comparisons

| Compound | Molecular Formula | Solubility | Key Reactivity | Reference |

|---|---|---|---|---|

| Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo- | C₁₀H₉N₂O₃S | Moderate in polar solvents | Electrophilic at oxo group; undergoes esterification | |

| 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid | C₁₆H₁₁NO₄S | Low in water | Hydrolysis-resistant due to benzoyl stabilization | |

| (2,6-Dimethylphenyl)aminoacetic Acid | C₁₀H₁₁NO₃ | High in DMSO | Susceptible to nucleophilic attack at oxo group |

Biological Activity

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, also known as N-(6-methyl-1,3-benzothiazol-2-yl)-N'-[(Z)-3-methylbutylideneamino]oxamide, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and features a benzothiazole moiety which is known for its diverse biological activities. The structural characteristics contribute to its interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzothiazole derivatives. For instance:

- Antibacterial Activity : Research has shown that derivatives exhibit significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.23 to 0.7 mg/mL against resistant strains, indicating strong potential for therapeutic applications .

- Antifungal Activity : The antifungal efficacy was also notable, with MIC values as low as 0.06 mg/mL against certain fungal strains, outperforming traditional antifungal agents like ketoconazole .

The mechanisms underlying the biological activities of acetic acid derivatives often involve interactions at the molecular level:

- Docking Studies : Computational docking studies have revealed that these compounds can effectively bind to active sites of bacterial enzymes such as MurB and lanosterol demethylase, which are critical for bacterial cell wall synthesis and fungal ergosterol biosynthesis, respectively .

- Hydrophobic Interactions : The presence of hydrophobic interactions between the compound and various amino acid residues enhances binding affinity and specificity towards target proteins .

Case Studies

- Synthesis and Evaluation : In one study, a series of benzothiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that modifications on the benzothiazole ring significantly influenced both the potency and spectrum of activity against tested pathogens .

- In Vivo Studies : Additional research involving in vivo models demonstrated that certain derivatives exhibited promising results in reducing bacterial load in infected tissues, suggesting their potential as therapeutic agents in clinical settings .

Data Table: Summary of Biological Activity

| Compound Name | MIC (mg/mL) | MBC (mg/mL) | Target Organism | Activity Type |

|---|---|---|---|---|

| Compound 1 | 0.23 | 0.47 | MRSA | Antibacterial |

| Compound 2 | 0.06 | 0.11 | Candida albicans | Antifungal |

| Compound 3 | 0.70 | Not reported | Pseudomonas aeruginosa | Antibacterial |

| Compound 4 | 0.11 | 0.23 | Aspergillus niger | Antifungal |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-?

- Methodological Answer : Synthesis typically involves coupling benzothiazole derivatives with oxo-acetic acid moieties. For example, analogous compounds like benzisothiazolone intermediates are synthesized via cyclization of thioamide precursors under acidic conditions . Key steps include:

- Thiazole ring formation : Reacting 6-methyl-2-aminobenzothiazole with chloroacetyl chloride.

- Oxo-acetic acid conjugation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzothiazolylamine group to oxo-acetic acid.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm the benzothiazole core (aromatic protons at δ 7.2–8.1 ppm) and oxo-acetic acid moiety (carbonyl carbons at δ 165–175 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNOS: calculated 251.0495, observed 251.0498).

- X-ray crystallography : For unambiguous confirmation, as demonstrated for related benzisothiazolone derivatives .

Q. What analytical techniques are suitable for assessing purity in biological assays?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA; λ = 254 nm). Purity >95% is recommended for in vitro studies.

- TLC : Silica gel 60 F plates with ethyl acetate/hexane (3:7) to monitor reaction progress .

Advanced Research Questions

Q. How does the 6-methyl-2-benzothiazolyl group influence enzyme inhibition activity?

- Methodological Answer : The benzothiazole scaffold is known to bind to hydrophobic pockets in enzymes. For example:

- Aldose reductase inhibition : In zopolrestat (a benzothiazole derivative), the trifluoromethyl group enhances binding affinity (IC = 3.1 nM) via hydrophobic interactions with the enzyme's active site .

- Experimental validation : Perform enzyme kinetics (e.g., NADPH depletion assay) with recombinant aldose reductase. Compare IC values of the target compound against zopolrestat .

Q. What strategies can resolve contradictions in reported biological activities of benzothiazole derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets from multiple studies (e.g., antibacterial vs. antifungal assays) to identify structure-activity trends.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to different targets (e.g., bacterial gyrase vs. fungal CYP51).

- Controlled assays : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature, and microbial strains) .

Q. How can photoredox catalysis be applied to derivatize this compound for functional diversity?

- Methodological Answer :

- Radical acylation : Use Ru(bpy) as a photocatalyst with blue LED light to generate acyl radicals from carboxylic acids. React with γ-oxo-α-amino acid precursors to introduce substituents (e.g., Cl, CN) at the oxo-acetic acid moiety .

- Optimization : Vary reaction time (2–24 h) and stoichiometry (1:1 to 1:3 substrate/catalyst ratio) to maximize yield (~60% average yield reported for similar systems) .

Q. What computational methods predict the tautomeric stability of this compound in solution?

- Methodological Answer :

- DFT calculations : At the B3LYP/6-311++G(d,p) level, compare Gibbs free energies of oxo(-amino) vs. hydroxy(-amino) tautomers.

- Solvent effects : Use PCM models to simulate polar (water) vs. nonpolar (chloroform) environments. IR and UV spectral simulations (e.g., Gaussian 09) can validate experimental matrix-isolation data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.